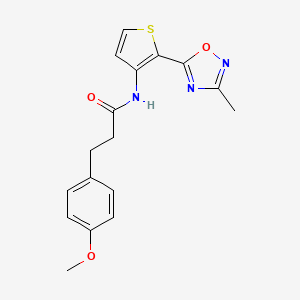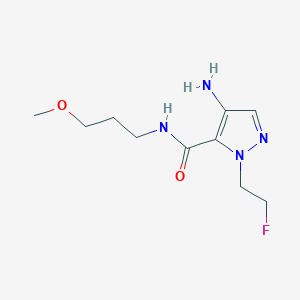
3-(4-氟苯胺基)-1-(2-噻吩基)-1-丙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone" is a fluorinated organic molecule that is structurally related to various compounds studied for their potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the related research involves fluorinated aromatic compounds and their derivatives, which are of interest due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential pharmacological activities. For instance, the synthesis of 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide involves chromatographic separation and hydrolysis, indicating the complexity of synthesizing such molecules . Similarly, the one-pot synthesis of 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones demonstrates the use of Claisen condensation and Thorpe-Guareschi reaction, showcasing the synthetic strategies that could potentially be applied to the synthesis of "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone" .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often analyzed using vibrational spectroscopy and computational methods. For example, the study of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone utilized FT-IR, Laser-Raman spectroscopy, and DFT calculations to determine the geometric parameters and vibrational frequencies . These techniques could be employed to analyze the molecular structure of "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone" to gain insights into its conformation and electronic properties.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can lead to the formation of various heterocyclic structures, as seen in the cascade synthesis of annulated heterocycles from 4-di(tri)fluoromethyl-3-cyanopyridine-2(1H)-thiones . Additionally, the chemoselective preparation of 4-Bromodifluoromethyl thiazoles from a dibromo-difluoro-propanone synthon indicates the potential for diverse chemical transformations . These studies suggest that "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone" could also undergo interesting chemical reactions leading to novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas provide information on the structural and vibrational properties of such molecules, which are characterized by techniques like NMR, FTIR spectroscopy, and X-ray diffraction . These methods could be used to determine the properties of "3-(4-Fluoroanilino)-1-(2-thienyl)-1-propanone," such as its stability, solubility, and potential for forming hydrogen bonds.
科学研究应用
化学反应和合成
环丙烷化和开环
与 3-(4-氟苯胺基)-1-(2-噻吩基)-1-丙酮密切相关的 1-重氮-3-(2-噻吩基)-2-丙酮经历环丙烷化,然后是酸催化的开环和互变异构,生成 5,6-二氢-4H-环戊并[b]噻吩-5-酮 (Frampton 等人,1997)。
手性中间体合成
由类似化合物 3-氯-1-苯基-1-丙酮合成的 3-氯-1-苯基-1-丙醇,作为抗抑郁药合成的关键中间体 (Choi 等人,2010)。
氟取代反应
赤藓糖醇-3-氟-2-羟基-1,3-二苯基-1-丙酮的空间位阻分配及其还原为结晶产物突出了氟取代在化学合成中的作用 (Stomberg 等人,1994)。
生物和药物研究
酶促还原研究
利用酿酒酵母还原酶进行不对称合成,研究人员在还原 3-氯-1-(2-噻吩基)丙酮(一种类似于 3-(4-氟苯胺基)-1-(2-噻吩基)-1-丙酮的化合物)时获得了高对映选择性 (Choi 等人,2010)。
乙酰胆碱酯酶抑制
1-苯氧基-2-丙酮及其衍生物(包括氟代化合物)等酮类似物表现出对乙酰胆碱酯酶的竞争性抑制 (Dafforn 等人,1982)。
化学反应中的催化剂
一项关于 3-氯-1-(2-噻吩基)丙酮(一种与 3-(4-氟苯胺基)-1-(2-噻吩基)-1-丙酮在结构上相似的化合物)的研究,使用液体芯固定假热带假丝酵母进行不对称还原,说明了该化合物在催化反应中的潜力 (Zhimin 等人,2012)。
传感器技术和材料科学
- 用于现场检测的化学电阻:化学电阻传感器的开发,利用了 2-丙酮等化合物,展示了类似酮在传感器技术中的应用,特别是对于生物医学应用,如糖尿病酮症酸中毒检测 (Mondal 等人,2018)。
属性
IUPAC Name |
3-(4-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBSDFHYZCBVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
383389-77-3 |
Source


|
| Record name | 3-(4-FLUOROANILINO)-1-(2-THIENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

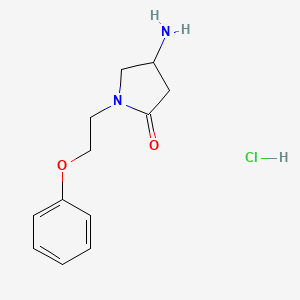

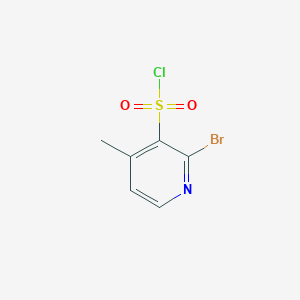
![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3005848.png)
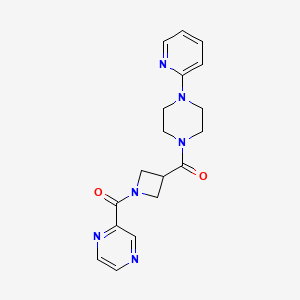
![methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3005851.png)

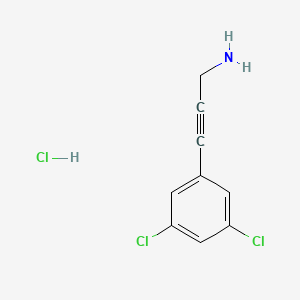

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide](/img/no-structure.png)

